molecular formula C20H12ClFN2O2 B11646537 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

Cat. No.: B11646537
M. Wt: 366.8 g/mol
InChI Key: JRTXIZLFHYUHET-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a benzamide moiety, along with a chlorophenyl and fluorobenzamide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The chlorophenyl and fluorobenzamide groups are then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylbenzamide
  • N-(3-chlorophenyl)benzamide
  • N-(3-chlorophenyl)-4-nitrobenzamide

Uniqueness

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide stands out due to its unique combination of a benzoxazole ring with chlorophenyl and fluorobenzamide groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H12ClFN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C20H12ClFN2O2/c21-13-5-3-4-12(10-13)20-24-17-11-14(8-9-18(17)26-20)23-19(25)15-6-1-2-7-16(15)22/h1-11H,(H,23,25)

InChI Key

JRTXIZLFHYUHET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)F

Origin of Product

United States

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